[Dmt1]DALDA mechanism of action
[Dmt1]DALDA mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of [Dmt¹]DALDA
Introduction
[Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂) is a potent, systemically active, and highly selective synthetic tetrapeptide agonist for the µ-opioid receptor (MOR). Derived from the naturally occurring opioid peptide dermorphin, [Dmt¹]DALDA incorporates a 2',6'-dimethyltyrosine (Dmt) residue at position 1, a modification that significantly enhances its binding affinity and functional potency compared to its predecessor, DALDA (H-Tyr-d-Arg-Phe-Lys-NH₂).[1][2] Its unique pharmacological profile, characterized by profound analgesia and a potential for reduced tolerance, makes it a subject of intense research interest for the development of novel pain therapeutics.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms underlying the action of [Dmt¹]DALDA, focusing on its receptor binding, signal transduction, and the experimental methodologies used for its characterization.
Receptor Binding Profile and Molecular Interactions
[Dmt¹]DALDA's primary mechanism of action begins with its high-affinity and selective binding to the µ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.
Binding Affinity and Selectivity
The substitution of Tyrosine with 2',6'-dimethyltyrosine (Dmt) at the first position results in a dramatic increase in binding affinity for the MOR.[5] Studies using radioligand binding assays have demonstrated that [Dmt¹]DALDA binds to the human µ-opioid receptor (hMOR) with sub-nanomolar affinity.[6][7] It exhibits exceptionally high selectivity for the MOR over the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR).[1][6]
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of DALDA Analogues and DAMGO
| Compound | Human MOR (Kᵢ, nM) | Rat MOR (Kᵢ, nM) | Selectivity (hMOR vs hDOR) | Selectivity (hMOR vs hKOR) |
|---|---|---|---|---|
| [Dmt¹]DALDA | 0.199 (Kd)[6] | 0.143[1][5] | ~10,000-fold[6] | ~26-fold[6] |
| DALDA | - | 1.69[5][8] | - | - |
| DAMGO | - | - | ~1,250-fold | ~180-fold[6] |
Data compiled from multiple sources. Kᵢ values represent the concentration of the ligand that inhibits 50% of radioligand binding. Kd represents the equilibrium dissociation constant. A lower value indicates higher binding affinity.
Molecular Docking and Key Residue Interactions
Molecular modeling studies have elucidated the structural basis for the high-potency binding of [Dmt¹]DALDA to the MOR. The interaction is anchored by a critical charge interaction between the protonated N-terminal amine of the Dmt residue and the highly conserved Aspartic acid at position 147 (D1473.32) in the receptor's binding pocket.[5][9]
The defining feature of [Dmt¹]DALDA, the Dmt¹ residue, is the primary driver of its high affinity. The two methyl groups on the tyrosine ring establish additional lipophilic contacts with hydrophobic residues within the binding site, notably Tyrosine at position 326 (Y3267.42) and Tyrosine 148 (Y1483.33).[5][9] These interactions, which are absent in the parent compound DALDA, significantly strengthen the ligand-receptor complex.[5][10]
Signal Transduction Pathway
Upon binding, [Dmt¹]DALDA acts as a full agonist, stabilizing the active conformation of the µ-opioid receptor and initiating intracellular signaling cascades.[6][9]
G Protein Activation
The primary signaling pathway for the MOR is through the heterotrimeric G protein Gαi/o family. Activation by [Dmt¹]DALDA promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.
The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[11] The Gβγ dimer can also signal independently by modulating the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).
Table 2: Functional Agonist Potency (EC₅₀, nM) and Efficacy (%Emax) at the Human MOR
| Compound | [³⁵S]GTPγS Binding (EC₅₀, nM) | [³⁵S]GTPγS Binding (%Emax vs DAMGO) |
|---|---|---|
| [Dmt¹]DALDA | 0.05 | 100 (Full Agonist)[9] |
| DALDA | 14.6 | 100 (Full Agonist)[9] |
| DAMGO | 1.75 | 100 (Reference Agonist)[9] |
Data from [³⁵S]GTPγS binding assays on CHO-hMOR cell membranes. EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response. A lower value indicates higher potency.
References
- 1. [Dmt1]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro opioid activity profiles of DALDA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
